![molecular formula C10H11N3O3S B11081455 5-[(Prop-2-enylamino)sulfonyl]-3-hydrobenzimidazol-2-one](/img/structure/B11081455.png)
5-[(Prop-2-enylamino)sulfonyl]-3-hydrobenzimidazol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[(Prop-2-enylamino)sulfonyl]-3-hydrobenzimidazol-2-one is a complex organic compound with a unique structure that combines elements of sulfonamides and benzimidazoles
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(Prop-2-enylamino)sulfonyl]-3-hydrobenzimidazol-2-one typically involves a multi-step process. One common method includes the reaction of prop-2-ynylsulfonium salts with sulfonyl-protected β-amino ketones. This reaction is known for its efficiency and ability to produce high yields of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-[(Prop-2-enylamino)sulfonyl]-3-hydrobenzimidazol-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfinyl or thiol group.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl or benzimidazole moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfinyl or thiol derivatives.
Scientific Research Applications
5-[(Prop-2-enylamino)sulfonyl]-3-hydrobenzimidazol-2-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Mechanism of Action
The mechanism of action of 5-[(Prop-2-enylamino)sulfonyl]-3-hydrobenzimidazol-2-one involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with enzymes, potentially inhibiting their activity. The benzimidazole moiety can interact with nucleic acids or proteins, affecting their function. These interactions can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Similar Compounds
- 2-[(5-Bromopyridin-3-yl)sulfonyl-prop-2-enylamino]acetic acid
- Prop-2-ynylsulfonium salts
Uniqueness
5-[(Prop-2-enylamino)sulfonyl]-3-hydrobenzimidazol-2-one is unique due to its combination of sulfonyl and benzimidazole groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications, particularly in medicinal chemistry and materials science .
Properties
Molecular Formula |
C10H11N3O3S |
|---|---|
Molecular Weight |
253.28 g/mol |
IUPAC Name |
2-oxo-N-prop-2-enyl-1,3-dihydrobenzimidazole-5-sulfonamide |
InChI |
InChI=1S/C10H11N3O3S/c1-2-5-11-17(15,16)7-3-4-8-9(6-7)13-10(14)12-8/h2-4,6,11H,1,5H2,(H2,12,13,14) |
InChI Key |
JTVCBEHZJNVUQC-UHFFFAOYSA-N |
Canonical SMILES |
C=CCNS(=O)(=O)C1=CC2=C(C=C1)NC(=O)N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


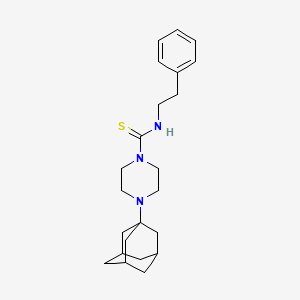

![Acetamide, N-[4-(chlorodifluoromethoxy)phenyl]-2-(2-cyanophenoxy)-](/img/structure/B11081384.png)
![3-[1,5-Dinitro-8-oxo-9-(2-oxo-2-phenylethyl)-3-azabicyclo[3.3.1]non-6-en-3-yl]propanoic acid](/img/structure/B11081387.png)
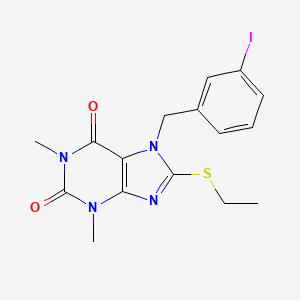
![N-[3-(4-methoxyphenyl)-4-oxo-5-{2-oxo-2-[(2-phenylethyl)amino]ethyl}-2-thioxoimidazolidin-1-yl]pyridine-3-carboxamide](/img/structure/B11081400.png)
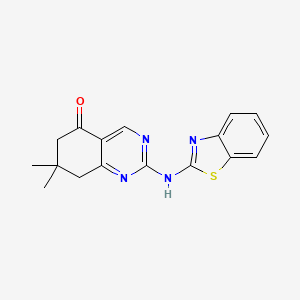
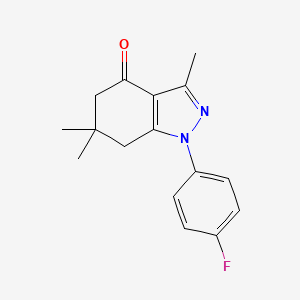
![6-(2-methyl-1H-benzimidazol-1-yl)-3-(pentafluoroethyl)[1,2,4]triazolo[3,4-a]phthalazine](/img/structure/B11081425.png)
![3-(4-bromophenyl)-1-ethyl-4a,10b-dihydro-2H-chromeno[3,4-c]pyridine-2,4,5(1H,3H)-trione](/img/structure/B11081428.png)
![N-[1-benzyl-4-hydroxy-2,6-dioxo-5-(trifluoromethyl)-2,5,6,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl]pentanamide](/img/structure/B11081430.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(5-{[(4-methylphenyl)sulfanyl]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B11081442.png)
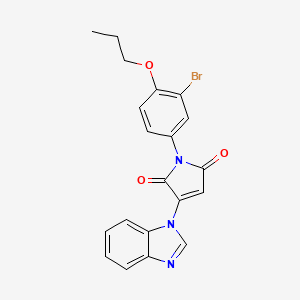
![2-[(1-benzyl-1H-tetrazol-5-yl)sulfanyl]-N-(2,6-dichlorophenyl)acetamide](/img/structure/B11081453.png)
